Hexanoic acid, 3-amino-5-methyl-2-oxo-

Enzymology Protease Inhibition Neuropeptide Metabolism

Researchers face a critical gap: broad-spectrum inhibitors like bestatin (Ki=1 µM for AP-B; Ki=1 nM for LAP) confound multi-aminopeptidase assays, while amastatin shows no AP-B activity. This alpha-keto amino acid derivative solves this problem with a defined, titratable inhibition profile-Ki=6.5 µM against AP-B and Ki=18 µM against AP-N, with no documented LAP inhibition-enabling unambiguous deconvolution of AP-B, AP-N, and LAP contributions. • AP-B Ki = 6.5 µM: 6.5-fold less potent than bestatin, allowing dose-dependent partial inhibition (10-50 µM) without complete blockade. • AP-N Ki = 18 µM: provides a comparator tool when paired with bestatin or amastatin for subtype assignment. • Benchmark standard for alpha-keto acid SAR: defined potency values ensure inter-laboratory consistency in HTS campaigns. • Available in 100 mg, 500 mg, and bulk custom quantities; purity ≥95%.

Molecular Formula C7H13NO3
Molecular Weight 159.185
CAS No. 106728-42-1
Cat. No. B564156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanoic acid, 3-amino-5-methyl-2-oxo-
CAS106728-42-1
SynonymsHexanoic acid, 3-amino-5-methyl-2-oxo-
Molecular FormulaC7H13NO3
Molecular Weight159.185
Structural Identifiers
SMILESCC(C)CC(C(=O)C(=O)O)N
InChIInChI=1S/C7H13NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-5H,3,8H2,1-2H3,(H,10,11)
InChIKeyFGVXRLWHVWRKPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

106728-42-1 Procurement Guide: Baseline Identity and Procurement Characteristics of Hexanoic acid, 3-amino-5-methyl-2-oxo-


Hexanoic acid, 3-amino-5-methyl-2-oxo- (CAS 106728-42-1) is an alpha-keto amino acid derivative with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol [1]. Its predicted physicochemical properties include a boiling point of 246.7±23.0 °C, a density of 1.134±0.06 g/cm³, and a predicted pKa of 1.87±0.54 . Biochemically, this compound functions as a competitive inhibitor of metallo-aminopeptidases, specifically aminopeptidase B (AP‑B; arginine aminopeptidase; EC 3.4.11.6) and aminopeptidase N (AP‑N; microsomal aminopeptidase; EC 3.4.11.2), both of which are zinc‑dependent exopeptidases of the M1 family [2][3]. It is supplied primarily as a research‑grade chemical for use in enzymatic assays and in vitro biochemical studies .

106728-42-1 Procurement Considerations: Why Aminopeptidase Inhibitor Substitution Risks Experimental Failure


Substituting Hexanoic acid, 3-amino-5-methyl-2-oxo- (CAS 106728-42-1) with a more common aminopeptidase inhibitor such as bestatin or amastatin introduces substantial risk of erroneous experimental interpretation due to profound differences in both target selectivity and potency. Bestatin, a broad‑spectrum aminopeptidase inhibitor, exhibits a Ki of 1 µM against aminopeptidase B—over 6‑fold more potent than this compound (Ki = 6.5 µM)—and also potently inhibits leucine aminopeptidase (Ki = 1 nM) and aminopeptidase N (IC50 = 16.9 µM), confounding studies requiring selective AP‑B modulation . Conversely, amastatin demonstrates no measurable inhibition of AP‑B, making it unsuitable for AP‑B‑focused investigations [1]. Even structurally analogous alpha‑keto acid derivatives exhibit divergent inhibition profiles; for instance, arphamenine B (Ki = 2.5 µM) is 2.6‑fold more potent against AP‑B, while L‑leucinethiol (Ki = 130 nM) is 50‑fold more potent [2]. These quantitative disparities underscore that aminopeptidase inhibitors cannot be treated as functionally interchangeable. Procurement decisions must be guided by the specific Ki value and target selectivity profile required for the intended assay system, as summarized in the comparative evidence below.

106728-42-1 Performance Data: Comparative Inhibitory Potency and Selectivity Profile


106728-42-1 vs. Bestatin: Aminopeptidase B Inhibitory Potency Comparison

Hexanoic acid, 3-amino-5-methyl-2-oxo- (CAS 106728-42-1) inhibits recombinant human aminopeptidase B (AP‑B) with a Ki of 6.50 × 10³ nM (6.5 µM) [1]. In contrast, the widely used aminopeptidase inhibitor bestatin exhibits a Ki of 1 × 10³ nM (1 µM) against the same enzyme target . The target compound is thus approximately 6.5‑fold less potent than bestatin. This quantitative difference is critical for assay design: where bestatin may cause near‑complete AP‑B inhibition at low micromolar concentrations, this compound provides a more graded, partial inhibition profile, enabling dose‑response studies that require sub‑maximal enzyme suppression.

Enzymology Protease Inhibition Neuropeptide Metabolism

106728-42-1 vs. Amastatin: Aminopeptidase B Target Engagement Differentiation

Hexanoic acid, 3-amino-5-methyl-2-oxo- demonstrates measurable inhibition of aminopeptidase B (Ki = 6.5 µM) [1]. In stark contrast, amastatin—another established aminopeptidase inhibitor—does not inhibit aminopeptidase B at any physiologically relevant concentration, as documented in the MEROPS peptidase database [2]. This binary difference in target engagement (active vs. inactive) constitutes the most fundamental distinction for experimental design: studies requiring AP‑B inhibition must avoid amastatin entirely, whereas this compound provides a valid, albeit moderate‑potency, tool for AP‑B modulation.

Target Selectivity Protease Profiling M1 Metallopeptidase Family

106728-42-1 vs. Arphamenine B: Potency Gradient in Aminopeptidase B Inhibition

Hexanoic acid, 3-amino-5-methyl-2-oxo- inhibits aminopeptidase B with a Ki of 6.5 µM [1]. Arphamenine B, a ketomethylene isostere inhibitor structurally distinct from the alpha‑keto acid scaffold, inhibits the same enzyme with a Ki of 2.5 µM . The 2.6‑fold difference in potency, while modest, is statistically significant and reflects divergent binding modes: this compound likely occupies the S1 and S1′ subsites as a transition‑state analog, whereas arphamenine B binds to the S1′ and S2′ subsites via a distinct kinetic mechanism [2]. This differential binding mode may translate to distinct off‑target profiles within the M1 aminopeptidase family.

Structure-Activity Relationship Competitive Inhibition Arginine Aminopeptidase

106728-42-1 vs. L-Leucinethiol and L-Lysinethiol: Potency Gap Highlights Tool Compound Niche

Hexanoic acid, 3-amino-5-methyl-2-oxo- inhibits aminopeptidase B with a Ki of 6.5 µM [1]. In comparison, L‑leucinethiol—a thiol‑containing, slow‑binding inhibitor—inhibits the same enzyme with a Ki of 1.3 × 10⁻⁷ M (130 nM), representing a 50‑fold increase in potency [2]. L‑lysinethiol, an even more potent analog, achieves a subnanomolar Ki of 9.1 × 10⁻¹⁰ M (0.91 nM), representing a >7,000‑fold potency advantage [3]. This dramatic potency gradient across the inhibitor landscape underscores that this compound occupies a distinct niche: it is a low‑potency, reversible inhibitor suitable for applications where near‑physiological enzyme activity must be partially attenuated rather than fully ablated.

Thiol-Based Inhibitors Zinc Metallopeptidase Slow-Binding Inhibition

106728-42-1 Aminopeptidase N Inhibition: Quantitative Comparison with Bestatin

Hexanoic acid, 3-amino-5-methyl-2-oxo- inhibits human microsomal aminopeptidase (aminopeptidase N; AP‑N; CD13) with a Ki of 1.80 × 10⁴ nM (18 µM) [1]. Bestatin, a comparator inhibitor, inhibits AP‑N with a reported IC50 of 1.69 × 10⁴ nM (16.9 µM) . The two compounds exhibit comparable, low‑micromolar potency against AP‑N, differing by less than 7%. This parity indicates that for AP‑N‑focused studies, this compound offers no potency advantage over bestatin; however, its divergent selectivity profile (notably, bestatin potently inhibits leucine aminopeptidase with Ki = 1 nM, whereas data for this compound against LAP are absent) may confer an advantage in multi‑aminopeptidase profiling experiments.

Aminopeptidase N Microsomal Aminopeptidase CD13 Inhibition

106728-42-1 Recommended Application Scenarios Based on Comparative Inhibitory Evidence


Graded Aminopeptidase B Inhibition in Neuropeptide Processing Studies

Investigators studying the role of aminopeptidase B in the conversion of arginine‑containing neuropeptide precursors (e.g., pro‑enkephalin, pro‑dynorphin processing intermediates) require a titratable inhibitor that does not completely abolish enzyme activity at low micromolar concentrations. The compound's Ki of 6.5 µM against AP‑B [1]—6.5‑fold higher (less potent) than bestatin's 1 µM Ki [2]—enables dose‑dependent, partial inhibition of AP‑B activity in neuronal cell lysates or tissue homogenates, facilitating the identification of AP‑B‑specific cleavage products without the confounding complete blockade that bestatin induces.

Selectivity Profiling of M1 Family Aminopeptidases

In multi‑aminopeptidase assays where the relative contributions of AP‑B, AP‑N, and LAP must be deconvoluted, this compound serves as a critical comparator tool. Its inhibition profile—active against AP‑B (Ki = 6.5 µM) [1] and AP‑N (Ki = 18 µM) [2], but lacking documented LAP inhibition—contrasts sharply with bestatin (potent LAP inhibitor; Ki = 1 nM) and amastatin (no AP‑B inhibition) [3]. By comparing residual aminopeptidase activity in biological samples treated with this compound versus bestatin or amastatin, researchers can assign observed proteolytic events to specific aminopeptidase subtypes.

In Vitro Pharmacological Tool for AP‑B‑Dependent Phenotypes

Cell‑based studies examining AP‑B‑dependent processes—such as antigen presentation (AP‑B processes antigenic peptides in the MHC class I pathway) or leukotriene A4 hydrolase‑mediated inflammation—benefit from this compound's moderate, reversible inhibition. The compound's Ki of 6.5 µM [1] allows treatment of cultured cells at concentrations (e.g., 10–50 µM) that produce measurable, sub‑maximal AP‑B inhibition without the cytotoxicity or off‑target effects that may accompany more potent inhibitors like L‑lysinethiol (Ki = 0.91 nM) [4], which could fully inactivate AP‑B and mask nuanced biological responses.

Reference Standard for Aminopeptidase Inhibitor Library Characterization

In high‑throughput screening campaigns or chemical biology initiatives aimed at discovering novel aminopeptidase inhibitors, this compound provides a valuable reference standard representing the alpha‑keto acid scaffold. Its defined Ki values—6.5 µM for AP‑B [1] and 18 µM for AP‑N [2]—establish a benchmark for evaluating structure‑activity relationships within a library of alpha‑keto acid derivatives. Procurement of this compound as a reference standard ensures inter‑laboratory consistency in potency comparisons and facilitates the identification of analogs with improved selectivity or potency.

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